molecular formula C7H12FNO B3419253 (2Z)-3-(diethylamino)-2-fluoroprop-2-enal CAS No. 139680-79-8

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal

Cat. No.: B3419253
CAS No.: 139680-79-8
M. Wt: 145.17 g/mol
InChI Key: DBQGWMLUZOCKAE-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal is an organic compound characterized by the presence of a diethylamino group, a fluorine atom, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal typically involves the reaction of diethylamine with a fluorinated aldehyde precursor under controlled conditions. One common method includes the use of a fluorinated alkene as a starting material, which undergoes hydroformylation in the presence of a rhodium catalyst to introduce the aldehyde group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroformylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and high throughput. The use of automated systems for monitoring and adjusting reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine at room temperature.

Major Products

    Oxidation: (2Z)-3-(diethylamino)-2-fluoropropanoic acid.

    Reduction: (2Z)-3-(diethylamino)-2-fluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the diethylamino group, which can enhance fluorescence properties.

    Medicine: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism by which (2Z)-3-(diethylamino)-2-fluoroprop-2-enal exerts its effects is largely dependent on its chemical structure. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity to molecular targets, such as enzymes or receptors, and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(dimethylamino)-2-fluoroprop-2-enal: Similar structure but with dimethylamino instead of diethylamino group.

    (2Z)-3-(diethylamino)-2-chloroprop-2-enal: Similar structure but with chlorine instead of fluorine.

    (2Z)-3-(diethylamino)-2-bromoprop-2-enal: Similar structure but with bromine instead of fluorine.

Uniqueness

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chlorine or bromine analogs. The diethylamino group also enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-3-(diethylamino)-2-fluoroprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGWMLUZOCKAE-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=C(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C(/C=O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152873-64-8
Record name (2Z)-3-(diethylamino)-2-fluoroprop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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